molecular formula C22H16Cl2F2N4O2S2 B2826370 2-((5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 1226435-10-4

2-((5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No.: B2826370
CAS No.: 1226435-10-4
M. Wt: 541.41
InChI Key: VRCRLJLHQKVRIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C22H16Cl2F2N4O2S2 and its molecular weight is 541.41. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

A study synthesized a series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems, evaluated for their potential antitumor activity against various human tumor cell lines. Among these, certain compounds demonstrated considerable anticancer activity against some cancer cell lines, highlighting the significance of incorporating heterocyclic components in drug design for enhanced antitumor efficacy (Yurttaş, Tay, & Demirayak, 2015).

Anticancer Agents

Another research synthesized and investigated the anticancer activity of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides. This study indicated the potential of these compounds as selective anticancer agents, with specific derivatives showing high selectivity and apoptosis induction capability in cancer cell lines compared to standard treatments (Evren et al., 2019).

Antioxidant Agents

The synthesis of 5-arylazo-2-chloroacetamido-4-methylthiazole derivatives and their evaluation as antioxidant agents through molecular docking studies suggest the therapeutic potential of these derivatives in managing oxidative stress-related conditions. The study provides a foundation for further investigation into the antioxidant efficacy of similar compounds (Hossan, 2020).

IDO1 Inhibitors for Cancer Immunotherapy

Research into indoleamine 2,3-dioxygenase (IDO1) inhibitors, a promising area in cancer immunotherapy, has identified novel IDO1 inhibitor compounds through structure-activity relationship (SAR) studies. These inhibitors, characterized by unique sulfur-aromatic interaction networks, offer new avenues for the development of potent IDO1 inhibitors, which could enhance the effectiveness of cancer immunotherapy (Peng et al., 2020).

Antibacterial Agents

A variety of heterocyclic compounds derived from acetamide derivatives have demonstrated significant antibacterial activity, offering potential as novel antibacterial agents. These compounds, synthesized through various chemical reactions, have shown efficacy against both Gram-positive and Gram-negative bacteria, underscoring the importance of structural diversity in the development of new antibacterial drugs (Daraji et al., 2021).

Properties

IUPAC Name

2-[5-(3,4-dichlorophenyl)-1-[4-(difluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2F2N4O2S2/c1-12-10-33-21(28-12)29-19(31)11-34-22-27-9-18(13-2-7-16(23)17(24)8-13)30(22)14-3-5-15(6-4-14)32-20(25)26/h2-10,20H,11H2,1H3,(H,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCRLJLHQKVRIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)F)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2F2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.